Strictinin

Catalog No.
S595310
CAS No.
517-46-4
M.F
C27H22O18
M. Wt
634.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strictinin

CAS Number

517-46-4

Product Name

Strictinin

IUPAC Name

(3,4,5,11,12,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl) 3,4,5-trihydroxybenzoate

Molecular Formula

C27H22O18

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)21(37)23-13(43-27)5-42-25(40)7-3-11(30)17(33)19(35)14(7)15-8(26(41)44-23)4-12(31)18(34)20(15)36/h1-4,13,21-23,27-38H,5H2

InChI Key

FYIJLTSMNXUNLT-UHFFFAOYSA-N

SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O

Synonyms

strictinin

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O

Description

(3,4,5,11,12,21,22,23-Octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl) 3,4,5-trihydroxybenzoate is a natural product found in Rosa rugosa with data available.

Strictinin is a bioactive compound belonging to the ellagitannin family, specifically characterized as a hydrolyzable tannin. Its chemical structure is identified as β-D-Glucopyranose 4,6-(4,4′,5,5′,6,6′-hexahydroxy [1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) . Strictinin is primarily found in certain plant species, notably as a major phenolic compound in Pu’er tea (Camellia sinensis) and in smaller amounts in other plants like strawberries and Callistemon subulatus . It exhibits significant antioxidant properties and has been studied for its potential health benefits.

Strictinin is thermally unstable and undergoes decomposition at temperatures exceeding 80 °C, breaking down into ellagic acid and gallic acid . This thermal degradation can enhance its antiviral properties; for instance, the resultant ellagic acid shows a higher inhibitory effect against the influenza virus compared to strictinin itself . The compound also interacts with viral particles, potentially preventing their invasion into host cells .

Strictinin has demonstrated various biological activities. Notably, it exhibits antiviral effects against several viruses, including influenza and mouse hepatitis virus. Studies indicate that strictinin can inhibit plaque formation and reduce viral progeny production in infected cells . Additionally, it has laxative effects attributed to its ability to accelerate intestinal transit and inhibit pancreatic lipase activity, which may lead to reduced fat absorption .

The synthesis of strictinin can be achieved through chemical methods such as high-yield total synthesis via intramolecular coupling of gallates. This method allows for the production of strictinin independent of natural sources . Additionally, strictinin can be isolated from green tea extracts using techniques such as high-performance liquid chromatography (HPLC), where its concentration can be significantly increased from the original plant material .

Strictinin's applications are primarily linked to its health benefits. It is explored for use in dietary supplements due to its antioxidant properties and potential antiviral activities. The compound's presence in Pu’er tea contributes to the beverage's health-promoting qualities, making it a subject of interest in functional food research . Furthermore, strictinin's ability to inhibit fat absorption positions it as a candidate for weight management products.

Strictinin shares structural similarities with other ellagitannins such as chebulinic acid, chebulagic acid, and punicalagin. Here’s a comparison highlighting their uniqueness:

CompoundStructure TypeMajor SourceBiological ActivityUnique Features
StrictininEllagitanninPu’er teaAntiviral, antioxidantDecomposes into ellagic acid and gallic acid; laxative effects
Chebulinic AcidEllagitanninTerminalia chebulaAntiviral (neuraminidase inhibitor)Contains a common chebuloyl moiety
Chebulagic AcidEllagitanninTerminalia chebulaAntiviral (neuraminidase inhibitor)Similar mechanism of action to chebulinic acid
PunicalaginEllagitanninPomegranateAntioxidant, anti-inflammatoryKnown for its high antioxidant capacity

Strictinin is unique among these compounds due to its specific thermal degradation products that enhance its antiviral activity while lacking certain structural features present in other ellagitannins that contribute to different mechanisms of action .

XLogP3

0.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

11

Exact Mass

634.08061385 g/mol

Monoisotopic Mass

634.08061385 g/mol

Heavy Atom Count

45

Wikipedia

Strictinin

Dates

Modify: 2024-02-18

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